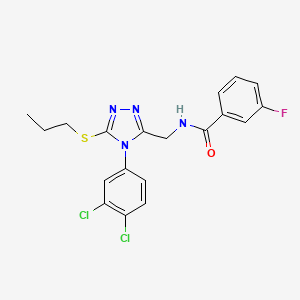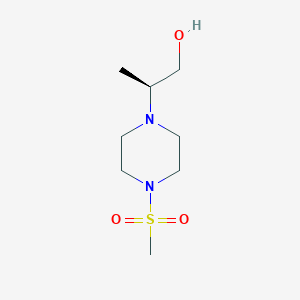
(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol, also known as (S)-piperazin-1-yl methylsulfonylpropan-1-ol or PIPMS, is an organic compound with a wide range of applications in scientific research. It is a chiral sulfoxide compound that has been used in a variety of chemical and biological experiments, including those involving enzymatic catalysis, drug discovery, and protein engineering. PIPMS is also used as a reagent in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
Automated Pre-Column Derivatization and HPLC with Fluorescence Detection
A study by Kline, Kusma, and Matuszewski (1999) described a sensitive and selective method for determining a non-peptide oxytocin receptor antagonist in human plasma. This method involved automated pre-column chemical derivatization of the primary amino group of the drug, followed by high-performance liquid chromatography (HPLC) and quantified with fluorescence detection. The process highlights the compound's relevance in analytical chemistry for its quantification in biological samples (Kline, Kusma, & Matuszewski, 1999).
PI3Kα Inhibition for Pharmacokinetic Modeling
Lanman et al. (2014) evaluated substituted alcohols as replacements for the piperazine sulfonamide portion of the PI3Kα inhibitor AMG 511. This led to the identification of compounds with good in vitro efficacy and pharmacokinetic parameters, demonstrating the structural flexibility and potential for developing novel inhibitors with improved properties (Lanman et al., 2014).
Dopamine Transporter Inhibition for Psychostimulant Abuse Treatment
Slack et al. (2020) found that atypical dopamine transporter (DAT) inhibitors, including specific bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, show therapeutic potential in models of psychostimulant abuse. Such compounds were effective in reducing the reinforcing effects of cocaine and methamphetamine, highlighting their potential application in addiction medicine (Slack et al., 2020).
Antifungal Activity
Chai et al. (2011) designed, synthesized, and evaluated a series of compounds for antifungal activity against human pathogenic fungi. This research showcases the potential of these compounds, including variants of "(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol," in developing new antifungal agents with excellent activity and broad spectrum (Chai et al., 2011).
Serotonin Receptor Ligands
Park et al. (2011) synthesized and identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) receptor. These findings contribute to the understanding of the structural requirements for receptor affinity and selectivity, paving the way for the development of new drugs targeting serotonin receptors (Park et al., 2011).
Propiedades
IUPAC Name |
(2S)-2-(4-methylsulfonylpiperazin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-8(7-11)9-3-5-10(6-4-9)14(2,12)13/h8,11H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZDNQPWZGQGY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4-(Methylsulfonyl)piperazin-1-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

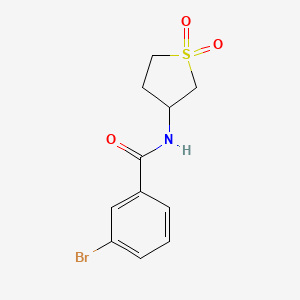

![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)
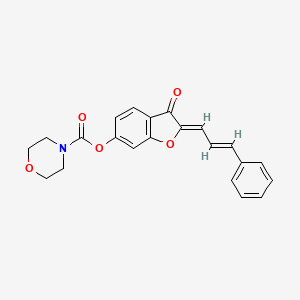

![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

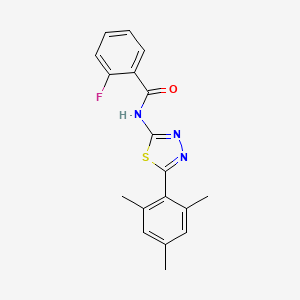
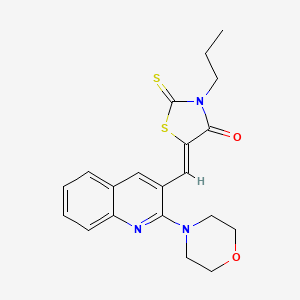
![3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2579496.png)
